1,2-Naphthalenedione, 3-chloro-4-(1-oxononyl)-
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Overview
Description
1,2-Naphthalenedione, 3-chloro-4-(1-oxononyl)- is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to isolate the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Naphthalenedione, 3-chloro-4-(1-oxononyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the naphthoquinone moiety to naphthohydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthohydroquinone derivatives .
Scientific Research Applications
1,2-Naphthalenedione, 3-chloro-4-(1-oxononyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Naphthalenedione, 3-chloro-4-(1-oxononyl)- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various molecular targets, leading to oxidative stress and cellular damage. The compound’s biological activity is often attributed to its redox properties and its ability to modulate cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: Another naphthoquinone with similar redox properties but different substitution patterns.
2-Chloro-1,4-naphthoquinone: Similar in structure but with different substitution positions.
3-Chloro-4-hydroxy-1,2-naphthoquinone: Contains a hydroxyl group instead of an oxononyl group .
Uniqueness
1,2-Naphthalenedione, 3-chloro-4-(1-oxononyl)- is unique due to the presence of the long oxononyl chain, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other naphthoquinones and contributes to its specific applications and properties .
Properties
CAS No. |
61983-03-7 |
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Molecular Formula |
C19H21ClO3 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-chloro-4-nonanoylnaphthalene-1,2-dione |
InChI |
InChI=1S/C19H21ClO3/c1-2-3-4-5-6-7-12-15(21)16-13-10-8-9-11-14(13)18(22)19(23)17(16)20/h8-11H,2-7,12H2,1H3 |
InChI Key |
YMKIEOHJXOLDNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C1=C(C(=O)C(=O)C2=CC=CC=C21)Cl |
Origin of Product |
United States |
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